molecular formula C17H26BNO4 B1333241 tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 330793-09-4

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B1333241
M. Wt: 319.2 g/mol
InChI Key: ANQAOGOIWVMGCH-UHFFFAOYSA-N
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Description

“tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring attached to a carbamate group and a boronate ester. The boronate ester contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of medical research , specifically in the development of glucocorticoid receptor agonists .

Summary of the Application

Glucocorticoid receptor agonists are a type of drug that can bind to glucocorticoid receptors in the body and activate them. This can have a variety of effects, depending on the specific tissues where these receptors are located .

Results or Outcomes

The specific outcomes of the use of “tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” in the development of glucocorticoid receptor agonists were not detailed in the source .

Application 2: Electronic Communication in Tetrathiafulvalene-Tetraazapyrene Triads

Specific Scientific Field

This compound is used in the field of chemical research , specifically in studying the effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads .

Summary of the Application

The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in TAP triads is investigated. The insertion of tert-butyl groups raises the TAP-localised LUMO level .

Results or Outcomes

The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

Application 3: Organic (Opto)Electronics

Specific Scientific Field

This compound is used in the field of chemical research , specifically in the development of organic (opto)electronics .

Summary of the Application

Tetraazapyrene (TAP), a prototype of nitrogenated polycyclic aromatic hydrocarbons (N-PAHs), exhibits intrinsic optoelectronic and electrochemical properties as well as high thermal and chemical stability, which are important requirements for its diverse applications in the field of organic (opto)electronics .

Results or Outcomes

The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-15(2,3)21-14(20)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQAOGOIWVMGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378598
Record name tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS RN

330793-09-4
Record name tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxycarbonylamino)phenyl-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Citations

For This Compound
4
Citations
AD Hobson, MJ McPherson, ME Hayes… - Journal of medicinal …, 2022 - ACS Publications
Using a convergent synthetic route to enable multiple points of diversity, a series of glucocorticoid receptor modulators (GRM) were profiled for potency, selectivity, and drug-like …
Number of citations: 10 pubs.acs.org
AD Hobson, J Xu, CC Marvin… - Journal of Medicinal …, 2023 - ACS Publications
To facilitate subcutaneous dosing, biotherapeutics need to exhibit properties that enable high-concentration formulation and long-term stability in the formulation buffer. For antibody–…
Number of citations: 2 pubs.acs.org
AD Hobson, J Xu, DS Welch, CC Marvin… - Journal of Medicinal …, 2023 - ACS Publications
Stable attachment of drug-linkers to the antibody is a critical requirement, and for maleimide conjugation to cysteine, it is achieved by ring hydrolysis of the succinimide ring. During ADC …
Number of citations: 1 pubs.acs.org
H Liang, Y Zhu, Z Zhao, J Du, X Yang… - Frontiers in …, 2022 - frontiersin.org
Cyclin-dependent kinase 2 (CDK2) regulates the progression of the cell cycle and is critically associated with tumor growth. Selective CDK2 inhibition provides a potential therapeutic …
Number of citations: 1 www.frontiersin.org

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